molecular formula C21H21Cl2N3O B254300 9'-Chloro-2'-(4-chlorophenyl)-1-methyl-1',10'b-dihydrospiro(piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine)

9'-Chloro-2'-(4-chlorophenyl)-1-methyl-1',10'b-dihydrospiro(piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine)

Cat. No. B254300
M. Wt: 402.3 g/mol
InChI Key: PPZKRXFHOHDKSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound '9'-Chloro-2'-(4-chlorophenyl)-1-methyl-1',10'b-dihydrospiro(piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine)' is a synthetic chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of '9'-Chloro-2'-(4-chlorophenyl)-1-methyl-1',10'b-dihydrospiro(piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine)' involves the inhibition of certain enzymes and proteins that are essential for the growth and survival of cancer cells, viruses, and bacteria. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It also inhibits the activity of the protease enzyme, which is essential for the replication of the hepatitis C virus.
Biochemical and Physiological Effects:
The biochemical and physiological effects of '9'-Chloro-2'-(4-chlorophenyl)-1-methyl-1',10'b-dihydrospiro(piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine)' are still being studied. However, it has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer treatment. It has also been shown to inhibit the replication of the hepatitis C virus and the growth of bacteria.

Advantages and Limitations for Lab Experiments

The advantages of using '9'-Chloro-2'-(4-chlorophenyl)-1-methyl-1',10'b-dihydrospiro(piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine)' in lab experiments include its potential as a potent anticancer, antiviral, and antibacterial agent. However, the limitations include the need for further studies to determine its toxicity and potential side effects.

Future Directions

There are several future directions for the research on '9'-Chloro-2'-(4-chlorophenyl)-1-methyl-1',10'b-dihydrospiro(piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine)'. These include the further exploration of its potential as an anticancer, antiviral, and antibacterial agent. Studies could also focus on determining its toxicity and potential side effects, as well as its pharmacokinetics and pharmacodynamics. Additionally, the compound could be modified to improve its potency and selectivity towards cancer cells, viruses, and bacteria.

Synthesis Methods

The synthesis method of '9'-Chloro-2'-(4-chlorophenyl)-1-methyl-1',10'b-dihydrospiro(piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine)' involves the reaction of 4-chloroaniline, 2-chlorobenzaldehyde, and 1-methylpiperidin-4-one in the presence of a catalyst. The reaction proceeds through a series of steps that involve the formation of an imine intermediate, which is then cyclized to form the spirocyclic structure of the compound.

Scientific Research Applications

The compound '9'-Chloro-2'-(4-chlorophenyl)-1-methyl-1',10'b-dihydrospiro(piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine)' has potential applications in various fields of scientific research. It has been studied for its anticancer, antiviral, and antibacterial properties. The compound has shown promising results in inhibiting the growth of cancer cells, particularly in breast and lung cancer. It has also demonstrated antiviral activity against the hepatitis C virus and antibacterial activity against Staphylococcus aureus.

properties

Product Name

9'-Chloro-2'-(4-chlorophenyl)-1-methyl-1',10'b-dihydrospiro(piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine)

Molecular Formula

C21H21Cl2N3O

Molecular Weight

402.3 g/mol

IUPAC Name

9-chloro-2-(4-chlorophenyl)-1//'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4//'-piperidine]

InChI

InChI=1S/C21H21Cl2N3O/c1-25-10-8-21(9-11-25)26-19(17-12-16(23)6-7-20(17)27-21)13-18(24-26)14-2-4-15(22)5-3-14/h2-7,12,19H,8-11,13H2,1H3

InChI Key

PPZKRXFHOHDKSW-UHFFFAOYSA-N

SMILES

CN1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)Cl)C5=C(O2)C=CC(=C5)Cl

Canonical SMILES

CN1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)Cl)C5=C(O2)C=CC(=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.